molecular formula C4H6N2O2S2 B8625069 2-Methyl-5-(methylsulfonyl)-1,3,4-thiadiazole

2-Methyl-5-(methylsulfonyl)-1,3,4-thiadiazole

Cat. No.: B8625069
M. Wt: 178.2 g/mol
InChI Key: BRUWEGBQEOHCKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-5-(methylsulfonyl)-1,3,4-thiadiazole is a heterocyclic compound containing sulfur and nitrogen atoms within its ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-5-(methylsulfonyl)-1,3,4-thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of methylsulfonyl chloride with thiosemicarbazide, followed by cyclization in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like ethanol or methanol at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-5-(methylsulfonyl)-1,3,4-thiadiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can lead to the formation of thiol or sulfide derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the methylsulfonyl group or the thiadiazole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products:

    Oxidation: Sulfone derivatives.

    Reduction: Thiol or sulfide derivatives.

    Substitution: Various substituted thiadiazole derivatives depending on the reagents used.

Scientific Research Applications

2-Methyl-5-(methylsulfonyl)-1,3,4-thiadiazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and pesticides due to its bioactive properties.

Mechanism of Action

The mechanism of action of 2-Methyl-5-(methylsulfonyl)-1,3,4-thiadiazole involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interfere with cellular processes, leading to its biological effects. For example, its antimicrobial activity may result from the disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways.

Comparison with Similar Compounds

    2-Methyl-1,3,4-thiadiazole: Lacks the methylsulfonyl group, leading to different chemical properties and reactivity.

    5-Methylsulfonyl-1,3,4-thiadiazole: Similar structure but without the methyl group at the 2-position.

    1,3,4-Thiadiazole: The parent compound without any substituents.

Uniqueness: 2-Methyl-5-(methylsulfonyl)-1,3,4-thiadiazole is unique due to the presence of both the methyl and methylsulfonyl groups, which confer distinct chemical properties and reactivity. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C4H6N2O2S2

Molecular Weight

178.2 g/mol

IUPAC Name

2-methyl-5-methylsulfonyl-1,3,4-thiadiazole

InChI

InChI=1S/C4H6N2O2S2/c1-3-5-6-4(9-3)10(2,7)8/h1-2H3

InChI Key

BRUWEGBQEOHCKC-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(S1)S(=O)(=O)C

Origin of Product

United States

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